N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
The compound “N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide” seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These types of compounds have been studied for their inhibitory activity against certain kinases .
Synthesis Analysis
The synthesis of similar compounds involves the design of a novel lead from a known inhibitor, followed by the creation of structural analogs of the lead . These analogs are then screened and a series of “tetrahydrobenzo[d]thiazoles” are synthesized .Molecular Structure Analysis
The molecular structure of these compounds seems to play a vital role in their inhibitory activity. For instance, the presence of a carboxyl group at the meta position of the phenyl ring has been suggested to be crucial for dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the creation of structural analogs of a known lead compound .Scientific Research Applications
Synthesis and Characterization
- The synthesis of new derivatives of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves various chemical reactions to create compounds with potential biological activities. These compounds have been characterized using NMR, IR spectroscopy, mass spectrometry, and single crystal X-ray studies to determine their structural features (Zablotskaya et al., 2013).
Cytotoxicity and Anticancer Activity
- Several studies have demonstrated the cytotoxic effects of these derivatives against different cancer cell lines. The compounds exhibit selective cytotoxic effects and NO-induction ability concerning tumor cell lines, highlighting their potential as anticancer agents. The anticancer activity has been evaluated in vitro, showing significant inhibitory effects on cell proliferation (Zablotskaya et al., 2013).
Antimicrobial and Anti-inflammatory Activities
- The derivatives synthesized have shown antimicrobial action against various pathogens. This includes notable anti-inflammatory in vivo activity, making them candidates for further exploration as therapeutic agents in treating infections and inflammation-related conditions (Zablotskaya et al., 2013).
Psychotropic Activity
- Investigations into the psychotropic effects of these compounds reveal marked sedative actions. This suggests a potential application in the development of new treatments for psychiatric disorders, further underlining the versatility of these chemical derivatives in medical research (Zablotskaya et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and a subsequent increase in PI3K/AKT signaling . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby reducing PI3K/AKT signaling .
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the preservation of PTEN’s tumor suppressor function . This results in a decrease in PI3K/AKT signaling, which is often upregulated in various types of cancer . Therefore, the compound may have potential anti-cancer effects .
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSRCCLXHINSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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